molecular formula C17H22N2O2 B11066066 (3E)-4-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one

(3E)-4-[(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]pent-3-en-2-one

Cat. No.: B11066066
M. Wt: 286.37 g/mol
InChI Key: GCNVIUIVYWNBRP-JXMROGBWSA-N
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Description

(E)-4-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by functionalization to introduce the methoxy and trimethyl groups. The final step involves the formation of the enamine moiety through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the enamine moiety to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(E)-4-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxytryptamine: Shares the methoxy group and indole core but differs in the side chain structure.

    3,3-Dimethylindole: Similar indole core with different substituents.

    Indole-3-carbinol: Another indole derivative with distinct biological activities.

Uniqueness

(E)-4-[(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

(E)-4-[(5-methoxy-1,2,3-trimethylindol-6-yl)amino]pent-3-en-2-one

InChI

InChI=1S/C17H22N2O2/c1-10(7-11(2)20)18-15-9-16-14(8-17(15)21-6)12(3)13(4)19(16)5/h7-9,18H,1-6H3/b10-7+

InChI Key

GCNVIUIVYWNBRP-JXMROGBWSA-N

Isomeric SMILES

CC1=C(N(C2=CC(=C(C=C12)OC)N/C(=C/C(=O)C)/C)C)C

Canonical SMILES

CC1=C(N(C2=CC(=C(C=C12)OC)NC(=CC(=O)C)C)C)C

Origin of Product

United States

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